2-(Chloromethyl)-1,3,4-oxadiazole

Description

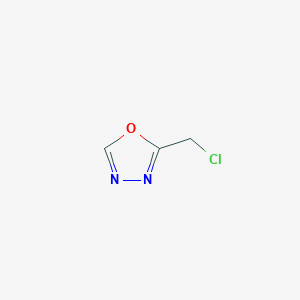

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-1-3-6-5-2-7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGOXMFAGHVQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372732 | |

| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73315-63-6 | |

| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-1,3,4-oxadiazole

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle distinguished by its favorable physicochemical properties and versatile biological activity.[1][2] In medicinal chemistry, this scaffold is highly valued as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5][6] Beyond medicine, these compounds are utilized in materials science as thermal stabilizers and electron-transporting materials.[7][8]

Within this important class of compounds, 2-(Chloromethyl)-1,3,4-oxadiazole serves as a pivotal synthetic intermediate. The chloromethyl group (-CH₂Cl) is a highly reactive electrophilic site, functioning as a versatile chemical handle. This allows for the straightforward introduction of the oxadiazole moiety into a larger molecular framework through nucleophilic substitution reactions, making it an invaluable building block for drug discovery and the development of novel functional materials.

This guide provides a detailed, field-proven methodology for the synthesis of this compound, a comprehensive protocol for its characterization, and insights into the chemical principles that govern these processes.

Part 1: Synthesis Methodology

The most reliable and widely adopted synthesis of this compound is a two-step process. This pathway begins with the formation of a hydrazide intermediate, followed by a dehydrative cyclization reaction to construct the aromatic oxadiazole ring.

Step 1: Synthesis of 2-Chloroacetohydrazide (Intermediate I)

The journey to the target molecule begins with the synthesis of 2-chloroacetohydrazide. This is achieved through a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of an chloroacetate ester (typically ethyl or methyl chloroacetate).

Causality Behind Experimental Choices:

-

Reagents: Ethyl chloroacetate is chosen for its commercial availability and appropriate reactivity. Hydrazine hydrate is a potent and common nucleophile for forming hydrazides.

-

Solvent: Ethanol is an ideal solvent as it readily dissolves both reactants and is easily removed post-reaction.

-

Temperature Control: The reaction is initiated at a low temperature (0-5°C) using an ice bath. This is critical because the reaction between an ester and hydrazine is highly exothermic. Uncontrolled addition can lead to dangerous boiling and side product formation. The reaction is then allowed to proceed at room temperature to ensure completion.

Step 2: Dehydrative Cyclization to this compound (Final Product)

The formation of the 1,3,4-oxadiazole ring is accomplished via the cyclodehydration of the 2-chloroacetohydrazide intermediate. This transformation requires a strong dehydrating agent to remove a molecule of water and facilitate the formation of the stable aromatic ring. Phosphorus oxychloride (POCl₃) is an exceptionally effective and commonly used reagent for this purpose.[9]

Mechanism and Rationale: The mechanism involves the activation of the carbonyl oxygen of the hydrazide by POCl₃, making the carbonyl carbon highly electrophilic. An intramolecular nucleophilic attack by the terminal nitrogen atom of the hydrazide then occurs, forming a five-membered ring intermediate. Subsequent elimination of water and rearrangement, driven by the formation of the stable aromatic oxadiazole system, yields the final product. The choice of POCl₃ is based on its high oxophilicity and its efficacy in driving the dehydration under relatively mild reflux conditions.[9] Other reagents like polyphosphoric acid or triflic anhydride can also be used but POCl₃ remains a standard for its reliability.[5][10]

Caption: High-level workflow for the synthesis of this compound.

Part 2: Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (molar eq.) |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 10.0 g (1.0 eq) |

| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 5.0 g (~1.2 eq) |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 50 mL (as reagent/solvent) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction/wash |

| Saturated NaHCO₃(aq) | NaHCO₃ | 84.01 | For neutralization |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying |

Procedure

Step 1: Synthesis of 2-Chloroacetohydrazide (I)

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

-

Add ethyl chloroacetate (10.0 g, 81.6 mmol) and absolute ethanol (100 mL) to the flask. Stir until homogenous.

-

Cool the solution to 0-5°C.

-

Slowly add hydrazine hydrate (5.0 g, ~100 mmol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to precipitate the product.

-

Collect the white solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

CRITICAL SAFETY NOTE: Perform this step in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water.

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler leading to a base bath), carefully add the crude 2-chloroacetohydrazide from the previous step.

-

Slowly and carefully add phosphorus oxychloride (50 mL) to the flask at room temperature. The mixture may effervesce.

-

Once the initial reaction subsides, gently heat the mixture to reflux (oil bath temperature ~110°C) and maintain for 2-3 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Slowly and cautiously pour the reaction mixture onto a large beaker containing crushed ice (~200 g). This quenching step is highly exothermic and will generate HCl gas; ensure adequate ventilation.

-

Stir the aqueous mixture until all the ice has melted. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a white crystalline solid.[8]

Part 3: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structural identity and purity of the synthesized this compound. The successful conversion of the linear hydrazide to the cyclic oxadiazole is verified by distinct changes in the spectroscopic data.

Caption: Key transformations observed in FT-IR spectroscopy during cyclization.

Summary of Characterization Data

| Analysis Technique | Expected Result | Rationale for Structural Confirmation |

| Appearance | White crystalline solid | Confirms physical state and successful isolation. |

| Melting Point | A sharp, defined melting point (literature values vary, but a narrow range indicates high purity). | Purity assessment. Impurities typically depress and broaden the melting point range. |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 4.8-5.0 ppm (s, 2H, -CH₂Cl) | A single peak integrating to 2 protons confirms the chloromethyl group. Absence of broad N-H peaks confirms cyclization.[7][8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 165 ppm (C5-oxadiazole), δ ~ 162 ppm (C2-oxadiazole), δ ~ 35 ppm (-CH₂Cl) | Confirms the three unique carbon environments in the molecule. |

| FT-IR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~1610 (C=N), ~1550 (C=C aromatic nature), ~1170 (=C-O-C=) | Disappearance of N-H (~3300) and amide C=O (~1650) from starting material. Appearance of characteristic ring stretches.[7][8] |

| Mass Spec. (EI-MS) | m/z: [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio. For C₃H₃ClN₂O, MW is ~118.5. Expect peaks at ~118 and ~120. | The molecular ion peaks confirm the molecular weight, and the isotopic pattern is a definitive signature for a monochlorinated compound.[7][8] |

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound, a key intermediate for chemical and pharmaceutical research. The two-step procedure, involving the formation of 2-chloroacetohydrazide followed by POCl₃-mediated cyclodehydration, is efficient and scalable. The provided characterization data and protocols serve as a self-validating system, allowing researchers to confidently synthesize and verify the integrity of this valuable chemical building block. Adherence to the described safety measures is paramount for the successful and safe execution of this synthesis.

References

-

Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 550-553, 103-106. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(11), 13495-13529. Available at: [Link]

-

Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole synthesis and properties of compounds. Scientific.net. Available at: [Link]

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(19), 6919. Available at: [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S42. Available at: [Link]

-

Zaczyńska, E., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7800. Available at: [Link]

-

Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191. Available at: [Link]

-

Jasińska, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. Available at: [Link]

-

Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. ResearchGate. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds | Scientific.Net [scientific.net]

- 9. mdpi.com [mdpi.com]

- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

A Technical Guide to the Physical Properties of 2-(Chloromethyl)-1,3,4-oxadiazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the physical properties of the 2-(chloromethyl)-1,3,4-oxadiazole core structure, a key heterocyclic motif in medicinal chemistry and materials science. As the properties of this scaffold are intrinsically linked to the substituent at the 5-position, this document will focus on a comparative analysis of key derivatives, providing both experimental and predicted data to offer a comprehensive physicochemical profile.

Introduction: The Versatile this compound Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] The incorporation of a chloromethyl group at the 2-position introduces a reactive handle for further molecular elaboration, making this compound derivatives valuable intermediates in the synthesis of more complex molecules.[2] Computationally, the 1,3,4-oxadiazole isomer is recognized for its high stability among other oxadiazole isomers.[3] These compounds have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4]

This guide will systematically examine the key physical properties that are critical for the handling, characterization, and application of these compounds in a research and development setting.

Molecular Structure and Key Physicochemical Descriptors

The foundational structure consists of the 1,3,4-oxadiazole ring with a chloromethyl substituent. The properties of the overall molecule are significantly influenced by the nature of the R-group at the 5-position.

Caption: General molecular structure of this compound derivatives.

Summary of Physical Properties

The following table summarizes the available physical property data for several key derivatives of this compound. It is important to note that many of the boiling points are predicted values due to the thermal lability of some organic compounds.

| Derivative (R-group) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Unsubstituted | C₃H₃ClN₂O | 118.52 | Not readily available | Not readily available | Not readily available |

| Methyl | C₄H₅ClN₂O | 132.55 | 135-137 | 211.7 ± 42.0 (Predicted) | Not readily available |

| Phenyl | C₉H₇ClN₂O | 194.62 | 119-121 | 316.9 ± 44.0 (Predicted) | Not readily available |

| Propyl | C₆H₉ClN₂O | 160.60 | Not readily available | 237.4 ± 42.0 (Predicted) | Not readily available |

| Trifluoromethyl | C₄H₂ClF₃N₂O | 186.52 | 64-68 | 55-60 (at 10 Torr) | Soluble in Chloroform, Methanol (sparingly) |

| 4-Chlorophenyl | C₉H₆Cl₂N₂O | 229.06 | Not readily available | Not readily available | Not readily available |

| 3,4-Dichlorophenyl | C₉H₅Cl₃N₂O | 263.51 | Not readily available | Not readily available | Not readily available |

| 3-Nitrophenyl | C₉H₆ClN₃O₃ | 239.62 | Not readily available | Not readily available | Not readily available |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound derivatives. Below is a representative overview of the expected spectral features, using the 5-phenyl derivative as a primary example.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a this compound derivative is characterized by a prominent singlet for the chloromethyl (-CH₂Cl) protons, typically appearing in the range of δ 4.5-5.0 ppm. The chemical shift of the protons on the R-group will vary depending on its electronic nature. For the 5-phenyl derivative, aromatic protons will be observed in the δ 7.0-8.5 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the chloromethyl carbon at approximately δ 30-40 ppm. The two carbons of the oxadiazole ring (C2 and C5) are typically observed in the range of δ 155-165 ppm. The carbon signals of the R-group will be characteristic of that substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound derivatives include:

-

C=N stretching: Around 1610-1650 cm⁻¹

-

C-O-C stretching (in-ring): Around 1020-1070 cm⁻¹

-

C-Cl stretching: Around 700-800 cm⁻¹

-

Aromatic C-H stretching (for aryl derivatives): Above 3000 cm⁻¹

-

Aromatic C=C stretching (for aryl derivatives): Around 1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[5] Under electron ionization (EI), the molecular ion peak (M⁺) is typically observed. The fragmentation pattern can provide structural information. For this compound derivatives, common fragmentation pathways may involve the loss of the chloromethyl group or cleavage of the oxadiazole ring.

Synthesis and Stability

General Synthesis Pathway

A common and effective method for the synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles involves the cyclization of an N'-acylhydrazide intermediate.[2][6]

Caption: General synthesis workflow for 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles.

Stability and Handling

Derivatives of this compound are generally stable solids at room temperature. However, the presence of the reactive chloromethyl group necessitates careful handling. They should be stored in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. Some derivatives, such as the 5-trifluoromethyl analog, are noted to be hygroscopic and should be stored under an inert atmosphere.[7]

Experimental Protocols

The following are generalized protocols for the determination of key physical properties and for obtaining spectroscopic data.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for finely grinding the sample)

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm height) of the compound into the sealed end.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting). This is the melting point range.[9][10]

FT-IR Spectroscopy of a Solid Sample (Thin Film Method)

This method is suitable for soluble solid compounds.[11]

Apparatus:

-

FT-IR spectrometer

-

Salt plates (e.g., KBr or NaCl)

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Pipette

Procedure:

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent.

-

Apply a drop of the solution to the surface of a clean, dry salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating procedure.

-

Clean the salt plate thoroughly with an appropriate solvent after analysis.

¹H NMR Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[12]

Apparatus:

-

NMR tube and cap

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipette

-

Vial

Procedure:

-

Weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the appropriate deuterated solvent to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Mass Spectrometry Sample Preparation (Electrospray Ionization)

This is a general guideline for preparing a sample for ESI-MS.[12]

Apparatus:

-

Mass spectrometer

-

Syringe and filter

-

Vial

-

Appropriate solvent (e.g., methanol, acetonitrile)

Procedure:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mass spectrometer's mobile phase (often a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium acetate).

-

Filter the final diluted sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

Transfer the filtered solution to an appropriate autosampler vial.

-

The sample is then ready for injection into the mass spectrometer.

Conclusion

The this compound scaffold is a valuable building block in chemical synthesis, offering a combination of stability and reactivity. Understanding its physical properties, which are heavily influenced by the substituent at the 5-position, is essential for its effective use in research and development. This guide has provided a consolidated overview of these properties, along with standardized protocols for their determination, to serve as a practical resource for scientists in the field.

References

- 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole: High-Performance Pharmaceutical Intermediate & Agrochemical Building Block. (n.d.).

- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).

- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scientific Research Publishing.

- Experiment (1) determination of melting points. (2021).

- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). PubMed.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.).

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate.

- Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable.

- 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | C9H7ClN2O | CID 314941. (n.d.). PubChem.

- Determination of Melting Point. (n.d.).

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).

- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole | Sigma-Aldrich. (n.d.).

- Sample Preparation for Open Access MS | Mass Spectrometry Research Facility. (n.d.).

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][7][8] OXAZIN-4-YL) ACETATE DERIV. (n.d.). Rasayan Journal of Chemistry. Retrieved from

- 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | Sigma-Aldrich. (n.d.).

- 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | C9H6Cl2N2O | CID. (n.d.). PubChem.

- 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole | 33575-93-8. (n.d.). ChemicalBook.

- 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.

-

2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[3][7][8]OXADIAZOLE | 723286-98-4. (n.d.). ChemicalBook. Retrieved from

- 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, 97%, Thermo Scientific. (n.d.). Fisher Scientific.

- Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. (2019).

- 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | CAS 3914-42-9 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega.

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry.

- 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | CAS 33575-81-4 | SCBT. (n.d.). Santa Cruz Biotechnology.

- 2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. (n.d.). ChemSynthesis.

-

2-Chloromethyl-5-phenyl-[3][7][8]oxadiazole | CAS 33575-83-6 | SCBT. (n.d.). Santa Cruz Biotechnology. Retrieved from

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals. (n.d.). Research and Reviews.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 4. rroij.com [rroij.com]

- 5. fiveable.me [fiveable.me]

- 6. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 7. nbinno.com [nbinno.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Versatile Building Block: A Technical Guide to 2-(Chloromethyl)-1,3,4-oxadiazole

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmacophore

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole ring stands as a privileged scaffold, consistently featured in a diverse array of therapeutic agents.[1][2] Its metabolic stability, capacity for hydrogen bonding, and favorable pharmacokinetic profile make it a cornerstone in the design of novel drugs.[3] At the heart of this versatile class of compounds lies a highly reactive and synthetically valuable intermediate: 2-(Chloromethyl)-1,3,4-oxadiazole. This technical guide provides a comprehensive overview of this crucial building block, from its fundamental properties and synthesis to its strategic application in the development of next-generation therapeutics.

This document will delve into the core chemical principles underpinning the utility of this compound, offering not just procedural steps but also the causal reasoning behind experimental choices. All protocols are presented with the aim of being self-validating, grounded in established chemical literature.

Core Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | Internal Nomenclature |

| CAS Number | 73315-63-6 | Chemical Abstracts Service |

| Molecular Formula | C₃H₃ClN₂O | |

| Molecular Weight | 118.52 g/mol |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the formation of a key precursor, chloroacetic acid hydrazide, followed by cyclization. This protocol is a logical amalgamation of established synthetic strategies for analogous structures.[4]

Part 1: Synthesis of Chloroacetic Acid Hydrazide

The initial step involves the esterification of chloroacetic acid followed by hydrazinolysis.

Experimental Protocol:

-

Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 mole of chloroacetic acid in 200 mL of absolute ethanol.

-

Slowly add 0.2 moles of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the ethyl chloroacetate with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ethyl chloroacetate.

-

Hydrazinolysis: To the crude ethyl chloroacetate, add 1.2 moles of hydrazine hydrate slowly at 0-5 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

The resulting white precipitate of chloroacetic acid hydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Part 2: Cyclodehydration to form this compound

The final step involves the cyclization of chloroacetic acid hydrazide. Several dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being a common and effective choice.[5]

Experimental Protocol:

-

In a fume hood, suspend 1.0 mole of chloroacetic acid hydrazide in 3.0 moles of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

-

Heat the mixture to reflux for 2-4 hours. The reaction mixture will become a clear solution.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Diagram of Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of the chloromethyl group. The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions.[6] This allows for the facile introduction of a wide variety of functional groups, making it an invaluable building block for creating libraries of diverse 1,3,4-oxadiazole derivatives.

General Nucleophilic Substitution Reaction:

Caption: Nucleophilic substitution at the chloromethyl group.

Common nucleophiles that can be employed include:

-

Amines (primary and secondary): To introduce amino functionalities.

-

Thiols: To form thioether linkages.

-

Phenols and Alcohols: To generate ether derivatives.

-

Azides: For the subsequent introduction of amines via reduction or for use in click chemistry.

-

Carboxylates: To form ester linkages.

Applications in Drug Discovery

The 1,3,4-oxadiazole moiety is a bioisostere for esters and amides, offering improved metabolic stability. The ability to easily diversify the substituent at the 2-position via the chloromethyl handle makes this compound a powerful tool in lead optimization.

Anticancer Agents

A significant body of research highlights the potent anticancer activity of 1,3,4-oxadiazole derivatives.[7] These compounds have been shown to target various cancer-related pathways. The this compound core can be elaborated to introduce pharmacophores that interact with specific biological targets.

Illustrative Derivatization for Anticancer Activity:

Caption: Derivatization strategy for potential anticancer agents.

Antimicrobial Agents

Derivatives of 1,3,4-oxadiazole have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The versatility of the this compound building block allows for the synthesis of compounds with tailored antimicrobial profiles.

Safety and Handling

This compound and its precursors are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Chloroacetyl chloride and phosphorus oxychloride are corrosive and moisture-sensitive. Hydrazine hydrate is toxic and a suspected carcinogen. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a synthetically versatile and highly valuable building block in the field of drug discovery. Its straightforward synthesis and the reactivity of its chloromethyl group provide a gateway to a vast chemical space of 1,3,4-oxadiazole derivatives. The proven biological activities of this class of compounds, particularly in oncology and infectious diseases, underscore the importance of this intermediate. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers in their pursuit of novel and effective therapeutic agents.

References

- Life Chemicals. (2022, November 7). Bioactive Compounds and Materials Based on Functionalized 1,3,4-Oxadiazoles.

- Padmavathi, V., et al. (2011). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 16(12), 10186-10221.

- Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- Somani, R. R., et al. (2009). 1,3,4-Oxadiazole: A Complete Review on Chemistry and Biological Activities. Der Pharma Chemica, 1(1), 130-140.

- Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960-2963.

- ResearchGate. (n.d.). Cyclization and thiolation of chloroacetamide oxadiazole derivatives.

- Wiley-VCH. (n.d.). Chloroacetic Acids.

- An efficient route for the synthesis of chloroacetic anhydride and benzyl mercaptan. (n.d.).

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Gaonkar, S. L., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273.

- A new and efficient synthesis of 1,3,4-oxadiazole deriv

- Synthesis of Chloroacetic Acid. (2016, May 16). YouTube.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules.

- Method for synthesizing chloroacetic anhydride.

- Dong, Z., et al. (2022). 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials. Frontiers in Chemistry, 10, 996812.

- Synthesis of chloroacetic acids.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Kaur, R., & Kaur, P. (n.d.). Nucleophilic substitution reaction of 1,3,4-oxadiazole.

- El-Masry, A. H., et al. (2020). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 25(4), 883.

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.

- 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. Current Medicinal Chemistry.

- 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Asian Journal of Research in Chemistry.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-1,3,4-oxadiazole

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-(Chloromethyl)-1,3,4-oxadiazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The protocols and interpretations presented herein are designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction

This compound (CAS No: 73315-63-6, Molecular Formula: C₃H₃ClN₂O) is a five-membered heterocyclic compound featuring an oxadiazole ring substituted with a chloromethyl group. The 1,3,4-oxadiazole scaffold is a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding, which makes it a valuable pharmacophore in drug discovery.[2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Furthermore, the thermal stability and luminescent properties of 1,3,4-oxadiazoles make them attractive candidates for materials science applications, such as in organic light-emitting diodes (OLEDs).[1]

Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide will delve into the expected spectral data based on the analysis of closely related analogues and fundamental principles of spectroscopy.

Molecular Structure

The structural formula of this compound is presented below. The key structural features to be identified in the spectral analysis are the chloromethyl (-CH₂Cl) group and the 1,3,4-oxadiazole ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of 1,3,4-oxadiazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[5]

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[6][7]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show two distinct signals. The chemical shifts are predicted based on data from analogous compounds.[8]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~8.5 - 9.0 | Singlet | 1H | H-5 (oxadiazole ring proton) | The proton on the unsubstituted C-5 of the 1,3,4-oxadiazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the heterocyclic system. |

| ~4.6 - 4.7 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and the oxadiazole ring. For 2-(Chloromethyl)-5-heptadecyl-1,3,4-oxadiazole, this signal appears at 4.63 ppm.[8] For 2-chloromethyl-5-(4'-nitrophenyl)-1,3,4-oxadiazole, it is observed at 4.64-4.65 ppm.[9] |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is expected to exhibit three signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~164 - 165 | C-2 (oxadiazole ring) | The carbon atom of the oxadiazole ring bearing the chloromethyl substituent. In 2-(Chloromethyl)-5-heptadecyl-1,3,4-oxadiazole, this carbon resonates at 164.6 ppm.[8] The carbons of the 1,3,4-oxadiazole ring typically appear in the range of 150-170 ppm.[10][11] |

| ~155 - 160 | C-5 (oxadiazole ring) | The unsubstituted carbon atom of the oxadiazole ring. In 2-(Chloromethyl)-5-heptadecyl-1,3,4-oxadiazole, the C-5 carbon appears at 159.2 ppm.[8] |

| ~35 - 45 | -CH₂Cl | The carbon of the chloromethyl group is expected in this region due to the deshielding effect of the chlorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

A standard procedure for obtaining the IR spectrum is:

-

Sample Preparation: The spectrum can be recorded using a KBr pellet method, where a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.[4][6]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to obtain the final transmittance or absorbance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is predicted to show the following characteristic absorption bands, based on data for various 1,3,4-oxadiazole derivatives.[11][12][13][14]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3150 | Medium | =C-H stretch | Stretching vibration of the C-H bond on the oxadiazole ring. |

| ~2950 - 3000 | Weak | C-H stretch | Asymmetric and symmetric stretching of the C-H bonds in the methylene group. |

| ~1610 - 1650 | Strong | C=N stretch | Characteristic stretching vibration of the carbon-nitrogen double bond within the oxadiazole ring.[8][9] |

| ~1450 - 1550 | Medium | C=C/C=N ring stretch | Skeletal vibrations of the oxadiazole ring. |

| ~1020 - 1180 | Strong | =C-O-C= stretch | Asymmetric stretching of the C-O-C ether-like linkage within the oxadiazole ring, a hallmark of this heterocyclic system.[8][9] |

| ~700 - 800 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry

A general protocol for mass spectrometric analysis is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation and provides a detailed fragmentation pattern.[3] Electrospray ionization (ESI) is a softer ionization technique often used with LC-MS, which usually results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectral Data

For this compound (Molecular Weight: 118.52 g/mol ), the EI mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion | Rationale |

| 118/120 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). |

| 83 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 69 | [M - CH₂Cl]⁺ | Cleavage of the chloromethyl group. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |

Plausible Fragmentation Pathway

The fragmentation of 1,3,4-oxadiazoles often involves the cleavage of the ring. A plausible fragmentation pathway for this compound under electron impact is proposed below.

Caption: Plausible mass fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and mass spectral data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from closely related, structurally analogous compounds. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and characterization of this important heterocyclic building block.

References

- Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

-

SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. (n.d.). CORE. Retrieved from [Link]

- Gomha, S. M., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7853.

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-15.

-

ResearchGate. (n.d.). Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

- Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304.

-

PubChem. (n.d.). 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a).. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

Pak. J. Pharm. Sci. (n.d.). 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloromethyl-5-(3-indolyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Diphenyl-1,3,4-oxadiazole. Retrieved from [Link]

- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

-

Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Retrieved from [Link]

-

Preprints.org. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Retrieved from [Link]

-

SciELO. (2012). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

Journal of Young Pharmacists. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

-

Lupine Publishers. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Retrieved from [Link]

-

MDPI. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

PubMed. (2014). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. spectrabase.com [spectrabase.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds | Scientific.Net [scientific.net]

- 10. mdpi.com [mdpi.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. journalspub.com [journalspub.com]

- 13. researchgate.net [researchgate.net]

- 14. applications.emro.who.int [applications.emro.who.int]

An In-Depth Technical Guide to the Mechanism of Action of 2-(Chloromethyl)-1,3,4-oxadiazole in Biological Systems

Introduction: The 1,3,4-Oxadiazole Scaffold and the Significance of the 2-(Chloromethyl) Substituent

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and its presence in a wide array of biologically active compounds.[1][2][3][4] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7][8][9][10] The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of its therapeutic effects.

This guide focuses on a specific and highly reactive derivative: 2-(chloromethyl)-1,3,4-oxadiazole. The introduction of a chloromethyl group at the 2-position fundamentally alters the compound's potential biological interactions. This substituent is a potent electrophile, primed to react with biological nucleophiles. This chemical feature strongly suggests that the primary mechanism of action for this compound and its derivatives is covalent modification of biological macromolecules, most notably proteins.

This guide will provide a comprehensive exploration of the theoretical and practical aspects of elucidating the mechanism of action of this compound. We will delve into its reactivity, the key biological targets, and the state-of-the-art experimental methodologies required to investigate its function at a molecular level.

Core Mechanism of Action: Covalent Alkylation of Biological Nucleophiles

The central hypothesis for the biological activity of this compound is its function as an alkylating agent. The electron-withdrawing nature of the 1,3,4-oxadiazole ring enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it susceptible to nucleophilic attack.

Within a biological system, several amino acid residues in proteins present nucleophilic side chains capable of reacting with such an electrophile. The most prominent of these are:

-

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile at physiological pH and is a common target for covalent inhibitors.[2]

-

Histidine: The imidazole ring of histidine can act as a nucleophile.

-

Lysine: The primary amine (-NH2) of the lysine side chain is also a potential nucleophilic target.

-

Serine and Threonine: The hydroxyl groups (-OH) of these residues are generally less reactive but can be activated within an enzyme's active site.

The formation of a stable, covalent bond between this compound and its protein target can lead to irreversible inhibition of the protein's function. This covalent interaction can confer high potency and prolonged duration of action.[11]

Visualizing the Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound.

Experimental Workflows for Target Identification and Validation

Elucidating the specific protein targets of this compound is paramount to understanding its biological effects. Modern chemoproteomic techniques, particularly those utilizing mass spectrometry, are indispensable for this purpose.[1][12]

Workflow 1: Global Profiling of Covalent Targets using Mass Spectrometry

This workflow aims to identify all proteins that are covalently modified by this compound in a complex biological sample, such as cell lysate or intact cells.

Caption: Workflow for identifying protein targets of this compound.

Detailed Protocol: Intact Protein Mass Spectrometry for Initial Hit Validation

This protocol serves as an initial, rapid screen to confirm covalent binding to a purified candidate protein.

Objective: To determine if this compound forms a covalent adduct with a purified protein of interest.

Materials:

-

Purified protein of interest (e.g., a candidate enzyme)

-

This compound

-

Appropriate buffer (e.g., PBS or Tris)

-

Mass spectrometer capable of intact protein analysis (e.g., ESI-QTOF)

Procedure:

-

Sample Preparation:

-

Prepare a solution of the purified protein in the appropriate buffer at a known concentration (e.g., 1-5 µM).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In separate tubes, incubate the protein with either the vehicle (DMSO) or varying concentrations of this compound (e.g., 1x, 5x, 10x molar excess).

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

-

Mass Spectrometry Analysis:

-

Desalt the samples using a suitable method (e.g., C4 ZipTip).

-

Infuse the samples into the mass spectrometer.

-

Acquire mass spectra in the appropriate mass range for the intact protein.

-

-

Data Analysis:

-

Deconvolute the mass spectra to determine the molecular weight of the protein in each sample.

-

Compare the mass of the protein in the treated samples to the vehicle control. A mass shift corresponding to the molecular weight of the 2-(methyl)-1,3,4-oxadiazole fragment indicates covalent modification.[13]

-

| Sample | Expected Molecular Weight (Da) | Observed Mass Shift (Da) | Interpretation |

| Protein + Vehicle | X | 0 | No modification |

| Protein + Compound | X + MW of (C3H2N2O-CH2) | ~110 | Covalent modification |

Advanced Methodologies for Target Identification and Site Mapping

For a more comprehensive understanding, advanced proteomic techniques are employed:

-

Peptide-Centric Proteomics: Following protein digestion, modified peptides are identified by searching for the specific mass shift on nucleophilic amino acids in the MS/MS data. This approach not only identifies the protein target but also pinpoints the exact site of modification.[1]

-

Activity-Based Protein Profiling (ABPP): This technique uses probes that mimic the reactive compound but also contain a reporter tag (e.g., biotin or a fluorophore). This allows for the enrichment of labeled proteins and their subsequent identification by mass spectrometry.[14][15]

-

Competitive ABPP: To confirm that the compound binds to the active site of an enzyme, a competitive ABPP experiment can be performed. The proteome is pre-incubated with this compound before adding a broad-spectrum activity-based probe for the enzyme class of interest. A decrease in probe labeling of a specific enzyme indicates that the compound has already occupied the active site.

Validating the Functional Consequences of Target Engagement

Once potential targets are identified, it is crucial to validate the functional consequences of their covalent modification.

Enzymatic Assays

If the identified target is an enzyme, its activity should be measured in the presence and absence of this compound.

Protocol: In Vitro Enzyme Inhibition Assay

-

Assay Setup:

-

In a microplate, combine the purified enzyme, its substrate, and the appropriate buffer.

-

Add varying concentrations of this compound or vehicle control.

-

Monitor the reaction progress over time by measuring product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cellular Assays

To confirm the biological relevance of the identified targets, cellular assays are essential. These can include:

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.[8]

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To investigate if the compound induces programmed cell death.

-

Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To determine if the compound causes cell cycle arrest at specific phases.

-

Target Knockdown/Knockout Experiments: Using techniques like siRNA or CRISPR-Cas9 to reduce the expression of a putative target protein. If the cells become less sensitive to this compound after target knockdown, it provides strong evidence for an on-target effect.

Conclusion and Future Directions

This compound represents a class of compounds with significant therapeutic potential, likely acting through covalent modification of key biological targets. Its mechanism of action can be systematically dissected using a combination of advanced chemoproteomic and cell biology techniques. The workflows and protocols outlined in this guide provide a robust framework for researchers to identify and validate the protein targets of this and other electrophilic small molecules.

Future research in this area should focus on:

-

Synthesis of Analogs: Creating derivatives of this compound with modified reactivity and selectivity to improve their therapeutic index.

-

Structural Biology: Obtaining crystal structures of the compound covalently bound to its protein targets to understand the molecular basis of its activity and to guide further drug design.

-

In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models of disease.

By applying these rigorous scientific approaches, the full therapeutic potential of this compound and related compounds can be realized, paving the way for the development of novel covalent therapeutics.

References

-

Krishnan, S., Miller, R. M., & Cravatt, B. F. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(4), 1045-1061. [Link]

-

Liebler, D. C., & Gu, J. (2013). Detection of electrophile-sensitive proteins. Proteomics, 13(3-4), 433–446. [Link]

-

Liebler, D. C. (2008). Protein Damage by Reactive Electrophiles: Targets and Consequences. Chemical Research in Toxicology, 21(1), 117-128. [Link]

-

LaMarr, W., Garby, D., Bowers, J., Boatner, L., Talebzadeh, S., Wolfe, A., Ramachandran, S., & Rye, P. (2025, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Retrieved from [Link]

-

Alves, G., & Domingues, M. R. M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 79. [Link]

-

Matthews, M. L., He, L., Horning, B. D., & Cravatt, B. F. (2020). Discovery of Electrophiles and Profiling of Enzyme Cofactors. Current Protocols in Chemical Biology, 12(1), e75. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

-

Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Retrieved from [Link]

-

Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46. [Link]

-

Kumar, D., Kumar, N., & Singh, S. K. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. European journal of medicinal chemistry, 45(11), 5225–5233. [Link]

-

Jha, K. K., Kumar, C., & Kumar, A. (2008). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry, 20(8), 7407-7414. [Link]

-

Desai, N. C., Trivedi, A. R., & Bhatt, N. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of Saudi Chemical Society, 20, S470-S477. [Link]

-

Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Cancer Research and Therapeutics, 12(2), 705–712. [Link]

-

Gümüş, F., Uslu, H., & Ertürk, Ö. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(48), 44195–44208. [Link]

-

Ajani, O. O., Obafemi, C. A., Nwinyi, O. C., & Akinpelu, D. A. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry, 10(5), 418-444. [Link]

-

Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 23-26. [Link]

-

El-Sayed, N. N. E., Al-Abdullah, E. S., Al-Dies, A. M., & El-Gamal, K. M. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(23), 7352. [Link]

-

Bielawska, A., Bielawski, K., & Anchim, T. (2007). Small-molecule based delivery systems for alkylating antineoplastic compounds. ChemMedChem, 3(1), 40-50. [Link]

-

Fast, W., & Federal, S. L. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem, 18(15), 1461–1466. [Link]

-

Wang, S., & Zhou, J. (2020). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. International journal of molecular sciences, 21(18), 6886. [Link]

-

Jänsch, N., Schweipert, M., Debarnot, C., Oehme, F., Mandel, S., & Schutkowski, M. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417. [Link]

-

Awoonor-Williams, E., Walsh, A. G., & Rowley, C. N. (2017). Modeling covalent-modifier drugs. Biochimica et biophysica acta. Proteins and proteomics, 1865(11 Pt B), 1664–1675. [Link]

-

Chem Help ASAP. (2023, August 28). using assays to discovery new drugs [Video]. YouTube. [Link]

-

Kumar, D., Kumar, N., & Singh, S. K. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed research international, 2016, 8253803. [Link]

-

Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

-

Patel, D., & Patel, P. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemistry, 2013, 1-6. [Link]

-

Jänsch, N., Schweipert, M., Debarnot, C., Oehme, F., Mandel, S., & Schutkowski, M. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem : a European journal of chemical biology, 23(21), e202200417. [Link]

-

Pobbati, A. V., & Hong, A. W. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS medicinal chemistry letters, 11(6), 1236–1241. [Link]

-

Li, Q., & Li, D. (2020). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 9(12), 1202. [Link]

Sources

- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine-Targeted Covalent Drugs Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Chloromethyl)-1,3,4-oxadiazole Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Executive Summary: The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold renowned for its significant role in medicinal chemistry and materials science.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6][7][8] A particularly valuable intermediate in this class is the 2-(chloromethyl)-1,3,4-oxadiazole core. The chloromethyl group acts as a highly reactive electrophilic handle, enabling facile derivatization through nucleophilic substitution.[9] This versatility allows for the systematic synthesis of large compound libraries, making it a cornerstone for drug discovery and the exploration of structure-activity relationships. This guide provides an in-depth analysis of the synthesis, chemical reactivity, and prominent biological activities of this compound derivatives, offering a technical resource for researchers in drug development and organic synthesis.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Heterocyclic compounds are foundational to the development of new therapeutic agents.[10] Among them, the 1,3,4-oxadiazole is a five-membered ring containing one oxygen and two nitrogen atoms that has garnered immense interest.[8] Its rigid, planar structure and ability to act as a bioisostere for amide and ester groups contribute to favorable interactions with biological targets.[3][8] The toxophoric -N=C-O- linkage within the ring is also believed to contribute to its biological effects by reacting with nucleophilic centers in microbial cells.[3]

The introduction of a chloromethyl group at the 2-position of the oxadiazole ring creates a powerful synthetic intermediate.[9] This group serves as a versatile anchor point for introducing a wide array of functional groups, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This strategic modification is central to building diverse chemical libraries for screening against various therapeutic targets.

Synthesis of the this compound Core

The construction of the 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole scaffold is typically achieved through a multi-step sequence starting from readily available aromatic carboxylic acids. The general pathway involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with a hydrazide, and subsequent cyclodehydration to form the oxadiazole ring.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole

This protocol is a generalized procedure based on established methodologies.[2]

Step 1: Synthesis of Aryl Acid Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas absorption trap, add the desired aryl carboxylic acid (10 mmol).

-

Add thionyl chloride (6.0 mL) to the flask.

-

Heat the mixture in an oil bath at 80-85°C and reflux for 4 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

-

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids into more reactive acid chlorides, which are susceptible to nucleophilic attack by hydrazides in the subsequent step.

Step 2: Synthesis of N'-(Chloroacetyl)arylhydrazide

-

In a separate flask, dissolve chloroacetic hydrazide (1.08 g, 10 mmol) in a suitable solvent like tetrahydrofuran (THF, 20 mL).

-

Add an aqueous solution of a base such as sodium carbonate (Na₂CO₃, 1.06 g in 20 mL water) to the hydrazide solution.

-

Slowly add the crude aryl acid chloride (prepared in Step 1) dissolved in THF (5 mL) to the stirring reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction solution into 100 mL of ice-water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude N'-(chloroacetyl)arylhydrazide intermediate.

-

Rationale: This is a standard Schotten-Baumann reaction where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acid chloride. The base neutralizes the HCl byproduct.

Step 3: Cyclodehydration to form 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole

-

Place the crude N'-(chloroacetyl)arylhydrazide from Step 2 into a flask.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), which can also serve as the solvent.

-

Gently reflux the mixture for several hours until TLC indicates the consumption of the starting material.

-